Selective Cytotoxicity Against Cancer Cells: Target Compound vs. Normal Cells
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one demonstrates a clear selectivity window between cancer cells and normal cells, with an IC50 of 8.7 μM against cancer cells compared to an IC50 greater than 100 μM for normal mammary epithelial cells, yielding a selectivity index exceeding 11.5-fold [1]. This selectivity contrasts with the broad‑spectrum cytotoxicity observed for many spirovetivane‑type phytoalexins and underscores the compound's potential for targeted anticancer applications.
| Evidence Dimension | Selective cytotoxicity (cancer vs. normal cells) |
|---|---|
| Target Compound Data | IC50 = 8.7 μM (cancer cells); IC50 > 100 μM (normal mammary epithelial cells) |
| Comparator Or Baseline | Normal mammary epithelial cells (as baseline for selectivity) |
| Quantified Difference | >11.5-fold selectivity index |
| Conditions | Cell viability assay (unspecified method, concentration‑response curves) |
Why This Matters
A high selectivity index (>10) is a critical criterion for advancing a natural product lead into preclinical development, reducing the likelihood of dose‑limiting toxicity.
- [1] Kuujia. 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one (CAS 220328-03-0) biological activity summary. View Source
